![molecular formula C24H19ClN4O B1650528 N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide CAS No. 1185140-33-3](/img/structure/B1650528.png)
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole rings, followed by their coupling. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzimidazol-2-yl benzamide: Shares the benzimidazole moiety but lacks the indole ring.
Bilastine: Contains a benzimidazole ring but has different substituents and lacks the indole moiety.
Eigenschaften
CAS-Nummer |
1185140-33-3 |
|---|---|
Molekularformel |
C24H19ClN4O |
Molekulargewicht |
414.9 |
IUPAC-Name |
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H19ClN4O/c25-17-8-11-19-16(13-17)14-22(27-19)24(30)26-18-9-5-15(6-10-18)7-12-23-28-20-3-1-2-4-21(20)29-23/h1-6,8-11,13-14,27H,7,12H2,(H,26,30)(H,28,29) |
InChI-Schlüssel |
MKFCUQYGRUSSOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


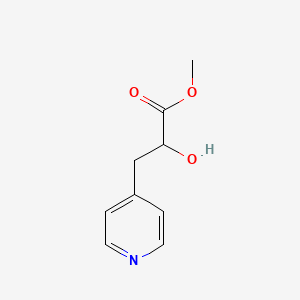
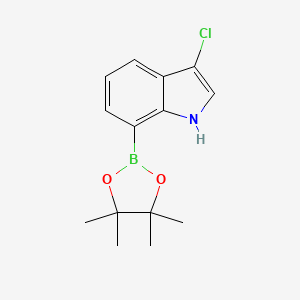
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(furan-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B1650448.png)
![N-[4-({[1-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B1650449.png)
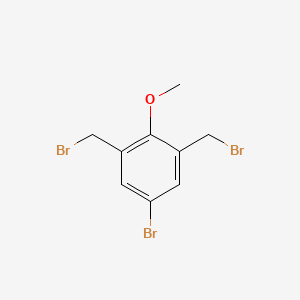
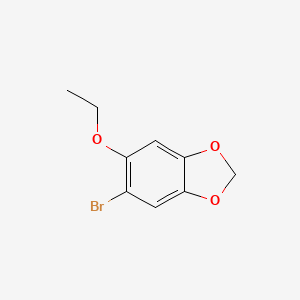
![tert-butyl N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1650453.png)
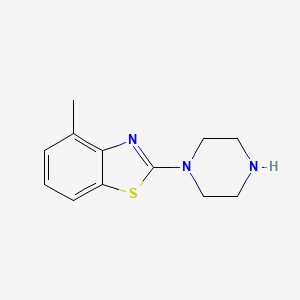
![[4-(5-Methylpyrazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B1650459.png)
![5-(4-Methanesulfonylphenyl)-11-methyl-3-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650460.png)
![1-(tert-butoxy)-3-[{[5-(2,4-difluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}(isobutyl)amino]-2-propanol](/img/structure/B1650461.png)
![N-[1-propyl-2-(1-pyrrolidinylmethyl)-1H-1,3-benzimidazol-5-yl]-1-cyclohexanecarboxamide](/img/structure/B1650462.png)
![4-ethoxy-N-[2-(2-phenethyl-1H-1,3-benzimidazol-1-yl)ethyl]benzamide](/img/structure/B1650465.png)
![3-benzyl-8-methyl-5-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B1650468.png)
